methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC15927273
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrN2O2 |
|---|---|
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3 |
| Standard InChI Key | VTXMSXCHSDIIIU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)C=CC(=N2)Br |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a pyrrole ring fused to a pyridine ring. The bromine atom at the 5-position and the methyl ester group at the 2-position are pivotal to its chemical behavior. The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions, while the ester group provides a site for further functionalization .
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.07 g/mol |
| Key Substituents | 5-Bromo, 2-Methyl Ester |
| IUPAC Name | Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
The InChI key (PMCRRTVKYSKHJI-UHFFFAOYSA-N) and SMILES notation (O=C(OC)C1=CC=2C=C(Br)C=NC2N1) further delineate its stereochemical configuration .
Physicochemical Properties
The bromine atom increases molecular polarity, rendering the compound moderately soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. The methyl ester group contributes to lipophilicity, influencing its pharmacokinetic profile.
Synthesis Methods
Core Ring Formation
The pyrrolo[3,2-b]pyridine core is typically synthesized via cyclization reactions. One approach involves condensing pyridine derivatives with pyrrole precursors under acidic or basic conditions. For example, reacting 3-aminopyridine with α,β-unsaturated carbonyl compounds yields the bicyclic framework.
Bromination and Esterification
Bromination at the 5-position is achieved using bromine () in chloroform or -bromosuccinimide (NBS) with a base like triethylamine. Subsequent esterification with methyl chloroformate introduces the methyl ester group .
Table 2: Synthesis Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HSO, 80°C | 60–70% |
| Bromination | NBS, EtN, CHCl | 85% |
| Esterification | Methyl chloroformate, DMAP | 90% |
The patent WO2006063167A1 highlights Suzuki coupling with aryl boronic acids to introduce aromatic groups at the 5-position, though this requires prior bromination .
Biological Activity
Cytochrome P450 Inhibition
Methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits potent inhibition of cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 isoforms. These enzymes are crucial for metabolizing ~50% of clinically used drugs, suggesting the compound could modulate pharmacokinetics of co-administered therapies.
Comparative Analysis
Structural Analogs
Comparing methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate with its [2,3-b] isomer (CAS 1234616-83-1) reveals distinct reactivity profiles due to differing ring fusion positions .
Table 3: Comparison with Pyrrolo[2,3-b]Pyridine Analog
| Property | [3,2-b] Isomer | [2,3-b] Isomer |
|---|---|---|
| Molecular Formula | ||
| Bromine Position | 5 | 5 |
| Melting Point | 120–122°C | 135–137°C |
| Solubility in DMSO | 25 mg/mL | 18 mg/mL |
The [3,2-b] isomer’s lower melting point and higher solubility suggest enhanced bioavailability .
Functional Group Impact
Replacing the methyl ester with a carboxylic acid (as in 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid) reduces lipophilicity (logP: 1.8 vs. 2.5), affecting membrane permeability.
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